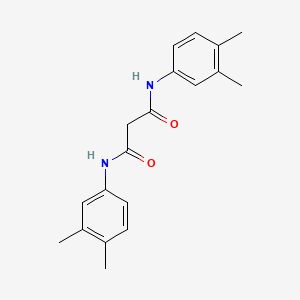
4-Methoxybenzyl 2-bromoacetate
概要
説明
4-Methoxybenzyl 2-bromoacetate is a chemical compound with the molecular formula C10H11BrO3 . It is used as a reagent for the protection of hydroxyl groups, which can be removed by treatment with DDQ . It has been used in the synthesis of ®- (–)-argentilactone .
Synthesis Analysis
The synthesis of 4-Methoxybenzyl 2-bromoacetate involves the reaction of 4-methoxyphenyldiazomethane with carboxylic acids . This method has been employed with structurally complex or sensitive substrates . For example, the sensitive β-lactam was converted to the corresponding PMB ester in 89% yield .Molecular Structure Analysis
The molecular structure of 4-Methoxybenzyl 2-bromoacetate consists of a benzene ring substituted with a methoxy group and a bromoacetate group .Chemical Reactions Analysis
4-Methoxybenzyl 2-bromoacetate is involved in various chemical reactions. For instance, it is used in the synthesis of ®- (–)-argentilactone . It is also used in the synthesis of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .科学的研究の応用
Synthesis and Biological Activities
Synthesis of Triazole Derivatives : 4-Methoxybenzyl 2-bromoacetate is used in the synthesis of triazole derivatives with potential anti-lipase and anti-urease activities. These derivatives have shown moderate-to-good inhibitory effects, suggesting their potential as therapeutic agents (Bekircan et al., 2014).
Anticancer Evaluation : This compound plays a role in the synthesis of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which were screened for anticancer activity against various cancer cell lines. This highlights its potential in developing novel anticancer agents (Bekircan et al., 2008).
Chemical Synthesis and Analysis
Synthesis of 13C3-hydroxyacetone : The compound is utilized in synthesizing labeled compounds like 13C3-hydroxyacetone, indicating its usefulness in creating specific molecular markers for scientific research (Dicus et al., 2003).
Radical Cyclization in Organic Synthesis : It's involved in the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones by radical cyclization, demonstrating its application in complex organic synthesis processes (Majumdar & Mukhopadhyay, 2003).
GC–MS and GC–IR Analysis : The compound's derivatives are studied using gas chromatography-mass spectrometry (GC–MS) and gas chromatography-infrared (GC–IR) analysis, emphasizing its relevance in analytical chemistry for identifying novel psychoactive substances (Abiedalla et al., 2021).
特性
IUPAC Name |
(4-methoxyphenyl)methyl 2-bromoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVNOEAMXCXKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530616 | |
| Record name | (4-Methoxyphenyl)methyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzyl 2-bromoacetate | |
CAS RN |
63353-51-5 | |
| Record name | (4-Methoxyphenyl)methyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B3055130.png)
![(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide](/img/structure/B3055131.png)


![Benzo[c]xanthen-7-one](/img/structure/B3055136.png)
![(3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one](/img/structure/B3055139.png)


